N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c29-22(14-28-15-24-18-9-3-2-8-17(18)23(28)30)26-19-10-4-1-7-16(19)20-13-27-12-6-5-11-21(27)25-20/h1-13,15H,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMMIPKTJZMAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a complex structure that combines imidazo[1,2-a]pyridine and quinazoline moieties, which are known for their diverse pharmacological properties. The presence of these heterocyclic systems enhances the compound's ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline and imidazo[1,2-a]pyridine exhibit potent anticancer properties. The following table summarizes key findings related to the anticancer activity of similar compounds:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 | 0.096 | EGFR inhibition |
| Compound 13k | HCC827 | 0.09 - 0.43 | PI3Kα inhibition |
| 6-(imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine | MOLM14 | < 0.01 | FLT3 inhibition |
These compounds have shown submicromolar inhibitory activity against various tumor cell lines, indicating their potential as lead compounds for the development of new anticancer drugs .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Pathways : Many imidazo[1,2-a]pyridine derivatives act as inhibitors of kinases involved in cancer progression, such as PI3Kα and FLT3. For instance, the compound has been noted for its ability to induce cell cycle arrest and apoptosis in sensitive cancer cell lines .
- Targeting Tumor Microenvironment : Certain derivatives have shown effectiveness in inhibiting angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For example:
These findings suggest that the compound may also be explored for its potential use in treating infections caused by resistant strains.
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine and quinazoline derivatives in clinical settings:
- In Vitro Studies : A study evaluated the cytotoxic effects of a series of quinazoline derivatives on breast (MCF7) and lung (A549) cancer cell lines. The most active compound showed an IC50 value lower than 0.1 µM against both cell lines .
- Animal Models : In vivo studies using mouse models demonstrated significant tumor regression upon treatment with compounds featuring similar structural characteristics to this compound, reinforcing the need for further development .
Comparison with Similar Compounds
Analogs with 4-Oxoquinazolin-3(4H)-yl Acetamide Core
Several compounds share the 2-(4-oxoquinazolin-3(4H)-yl)acetamide backbone but differ in substituents:
Key Observations :
- Substitutions on the phenyl ring significantly impact physicochemical properties (e.g., compound 4d has a lower yield of 38% compared to 4g at 83% ).
- Chloro and methyl groups enhance antitubercular activity in quinazoline derivatives . The target compound’s imidazo[1,2-a]pyridine group may confer additional interactions with biological targets.
Analogs with Imidazo[1,2-a]pyridine Acetamide Core
Compounds bearing imidazo[1,2-a]pyridine but lacking the quinazoline moiety include:
Key Observations :
Hybrid Compounds with Dual Heterocyclic Systems
A structurally related hybrid compound is 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS 2097897-58-8) :
- Structure : Combines tetrahydroimidazo[1,2-a]pyridine with a dihydrobenzofuran-oxyacetamide group.
- Molecular Weight : 417.5 (similar to the target compound).
- Significance : The partially saturated imidazo[1,2-a]pyridine may reduce metabolic degradation compared to the fully aromatic target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
